Product packaging for Laurefucin(Cat. No.:CAS No. 36431-73-9)

Laurefucin

Cat. No.: B1235335
CAS No.: 36431-73-9
M. Wt: 329.23 g/mol
InChI Key: NOYIFPKKLJWDFK-AATRIKPKSA-N
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Description

Contextualization within Marine Natural Product Chemistry and Chemical Biology

Marine organisms, particularly algae, are a rich source of structurally diverse secondary metabolites with various biological activities. researchgate.netresearchgate.net Laurefucin exemplifies this, being a natural product isolated from the marine red alga Laurencia nipponica. scielo.brscielo.br Its discovery and subsequent study are firmly rooted in marine natural product chemistry, a discipline focused on the isolation, structure elucidation, and study of compounds from marine sources.

The study of this compound also intersects with chemical biology, a field that uses chemical principles and techniques to investigate biological systems. cnrs.frcornell.edu this compound's unique chemical structure, featuring a brominated and ethylated bicyclic core with a pentenynyl side chain, suggests potential interactions with biological targets. ontosight.ai Research into its biological activities, such as potential anti-inflammatory, antimicrobial, and anticancer properties, falls under the purview of chemical biology, aiming to understand how this molecule affects biological processes. ontosight.ai The synthesis of this compound and its analogs has also been a significant area of research, providing access to these complex molecules for further biological evaluation and contributing to the development of new synthetic methodologies. uchicago.eduresearchgate.netacs.org

Historical Trajectory of Scholarly Investigations on this compound

The investigation into C15 acetogenins (B1209576) from Laurencia species began in the 1960s with the isolation of laurencin (B1674560). scielo.brscielo.br this compound itself was first isolated from Laurencia nipponica by Fukuzawa and co-workers in 1972. scielo.brscielo.br Initially, an incorrect structure was proposed for this compound. scielo.brscielo.br However, this was revised a year later in 1973, when X-ray crystallography was used to establish the correct absolute configuration and reveal the presence of an oxolane ring, correcting the initial structural assignment. scielo.brscielo.br This early structural revision highlights the challenges associated with the structure elucidation of these complex natural products, particularly in the early days of natural product chemistry when advanced spectroscopic techniques were not as widely available. scielo.br

Following its isolation and structural characterization, research on this compound has continued, driven by its interesting chemical structure and potential biological relevance. Studies have focused on its spectroscopic properties, chemical reactivity, and its place within the broader family of Laurencia acetogenins. The total synthesis of this compound has also been a notable area of research, with various synthetic strategies developed to access this molecule and its stereoisomers. researchgate.netacs.orgacs.org These synthetic efforts have not only confirmed the assigned structures but have also provided material for further biological studies and contributed to the development of new synthetic methodologies for constructing complex cyclic ether systems. uchicago.eduresearchgate.netacs.orgrsc.org The ongoing research into this compound and related compounds continues to contribute to the understanding of marine natural product biosynthesis, chemical diversity, and potential applications in chemical biology and beyond. ontosight.airesearchgate.netresearchgate.net

Key Isolation and Structural Revision Data for this compound

CompoundSource OrganismYear of IsolationInitial Structural AssignmentMethod of RevisionRevised Structural Feature
This compoundLaurencia nipponica1972 scielo.brscielo.brInitially proposed structureX-ray Crystallography scielo.brscielo.brOxolane ring scielo.brscielo.br

Selected Examples of Laurencia Acetogenins and Isolation Years

CompoundYear of Isolation
Laurencin1965 scielo.brscielo.br
Laureatin1970 scielo.brscielo.br
Isolaureatin1970 scielo.brscielo.br
This compound1972 scielo.brscielo.br
Acetylthis compound1972 scielo.brscielo.br
Laurallene1979 scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21BrO3 B1235335 Laurefucin CAS No. 36431-73-9

Properties

CAS No.

36431-73-9

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

4-bromo-3-ethyl-9-[(E)-pent-2-en-4-ynyl]-2,8-dioxabicyclo[5.2.1]decan-6-ol

InChI

InChI=1S/C15H21BrO3/c1-3-5-6-7-13-15-9-14(19-13)11(17)8-10(16)12(4-2)18-15/h1,5-6,10-15,17H,4,7-9H2,2H3/b6-5+

InChI Key

NOYIFPKKLJWDFK-AATRIKPKSA-N

SMILES

CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)O)Br

Isomeric SMILES

CCC1C(CC(C2CC(O1)C(O2)C/C=C/C#C)O)Br

Canonical SMILES

CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)O)Br

Other CAS No.

36431-73-9

Synonyms

6-bromo-5-ethylhexahydro-alpha-(2-penten-4-ynyl)-2H-furo(3,2-b)pyran-2-methanol
laurefucin

Origin of Product

United States

Isolation and Source Organism Research of Laurefucin

Advanced Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of laurefucin from Laurencia species typically involve initial extraction steps from the algal biomass, followed by advanced chromatographic techniques to achieve high purity.

Chromatographic Techniques (e.g., HPLC, SFC)

Chromatographic methods are indispensable in the purification of this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are prominent techniques employed for this purpose chromatographyonline.comreachseparations.comchromatographyonline.compharmainventor.com. These techniques enable the separation of this compound from co-occurring compounds based on differences in their physicochemical properties.

Preparative HPLC, particularly in the reversed-phase mode, is a widely used technique for the purification of natural products, including acetogenins (B1209576) isolated from Laurencia. While effective, the limited solubility of some compounds in aqueous mobile phases can pose challenges for large-scale purification chromatographyonline.com. Normal-phase HPLC is also a valuable tool in the isolation process chromatographyonline.com.

SFC has emerged as an efficient and environmentally conscious alternative for purification chromatographyonline.comreachseparations.comchromatographyonline.comchromatographytoday.com. This technique utilizes supercritical carbon dioxide as the primary component of the mobile phase, offering advantages such as lower viscosity, enhanced diffusion coefficients, and facile removal of the solvent post-purification chromatographyonline.comchromatographytoday.com. SFC is well-suited for both analytical and preparative separations of natural products and is increasingly adopted in the pharmaceutical industry for purifying various molecules chromatographyonline.comchromatographytoday.com.

Other Contemporary Separation Strategies

Beyond the widely used column chromatography and HPLC, other separation strategies may be integrated into the isolation protocol depending on the specific characteristics of the algal extract and the target compound. Although the provided search results specifically highlight HPLC and SFC for purification, the initial stages of isolation typically involve solvent extraction of the algal material. The selection of appropriate extraction solvents and subsequent clean-up procedures are critical steps to enrich the extract with this compound before applying high-resolution chromatographic techniques.

Studies on Natural Occurrence and Geographic Distribution in Laurencia Species

This compound's natural occurrence is linked to specific Laurencia species, and its presence and concentration can vary based on the species and the geographical location from which the algae are collected researchgate.netresearchgate.net. The genus Laurencia has a broad distribution across temperate and tropical marine environments, inhabiting both littoral and sublittoral zones wikipedia.orgjjis.or.kr.

Research into the natural occurrence and distribution of this compound contributes valuable data to the chemotaxonomy of the Laurencia genus. Different populations of Laurencia from diverse geographical areas can produce distinct profiles of secondary metabolites, including halogenated acetogenins such as this compound researchgate.net. This observed variation in chemical composition can be attributed to a combination of genetic factors and environmental influences.

This compound was notably isolated from Laurencia nipponica collected in Japan researchgate.netscielo.br. The global distribution of Laurencia species is extensive, with significant diversity reported in regions such as Australia, South Africa, Mexico, and Japan jjis.or.kr.

Taxonomic Characterization of this compound-Producing Organisms

The taxonomic characterization of the Laurencia species known to produce this compound is fundamental to understanding the biological source of this compound and for conducting chemotaxonomic investigations. Laurencia is classified as a genus of red algae within the family Rhodomelaceae, which belongs to the order Ceramiales wikipedia.orgmarinespecies.org.

The taxonomy of the genus Laurencia has undergone significant revisions over time due to the morphological plasticity exhibited by its species jjis.or.krscielo.br. The genus is considered part of the "Laurencia complex" or Laurencia sensu lato, encompassing several closely related genera including Chondrophycus, Laurenciella, Osmundea, Palisada, and Yuzurua wikipedia.orgscielo.br. Modern taxonomic studies increasingly integrate molecular data alongside morphological characteristics to clarify the taxonomic positions and phylogenetic relationships within this complex group jjis.or.krjjis.or.kr.

This compound was initially isolated from Laurencia nipponica researchgate.netscielo.br. It is important to note that taxonomic classifications can change; for example, Laurencia marilzae, another source of acetogenins, was reclassified as Laurenciella marilzae researchgate.netscielo.br. This underscores the dynamic nature of Laurencia taxonomy and its relevance in accurately identifying the biological sources of specific natural products.

Data Tables

While detailed quantitative data regarding this compound isolation yields or specific parameters for its chromatographic purification were not extensively available in the search results, information on the geographic distribution of the Laurencia genus can be presented in a table.

RegionNumber of Reported Laurencia Species (approx.)Notes
Global144 (recognized species) jjis.or.krFound in temperate to tropical waters wikipedia.orgjjis.or.kr
Asia North-Pacific47 (East Asia and Southeast Asia) jjis.or.krIncludes Korea (14), Japan (18), China (20), Indonesia (17), etc. jjis.or.kr
Australia13 (type locality for some species) jjis.or.kr
South Africa13 (type locality for some species) jjis.or.kr
Mexico11 (type locality for some species) jjis.or.kr
Japan8 (type locality for some species) jjis.or.krL. nipponica, a source of this compound, is found here researchgate.netscielo.br
California7 (type locality for some species) jjis.or.kr

Biosynthetic Pathways and Mechanisms of Laurefucin

Proposed Biogenetic Routes and Intermediates

The proposed biogenesis of laurefucin and other related C15-acetogenins from the Laurencia species is believed to originate from a linear C15 polyene precursor. A key proposed acyclic precursor for many bromoethers is laurediol. The central hypothesis revolves around a bromonium ion-initiated cascade cyclization.

The proposed biosynthetic route can be summarized as follows:

Initiation: The process is thought to begin with the enzymatic oxidation of a bromide ion to an electrophilic bromine species.

Electrophilic Attack: This electrophilic bromine species then attacks one of the double bonds of the linear polyene precursor, forming a bromonium ion.

Cascade Cyclization: The formation of the bromonium ion triggers a series of intramolecular cyclizations, where the hydroxyl groups or other double bonds in the precursor act as nucleophiles. This cascade of ring closures ultimately leads to the formation of various cyclic ether structures.

A crucial intermediate in the formation of the this compound skeleton is a Δ4-oxocene precursor. It has been suggested that an electrophilic bromine-promoted skeletal rearrangement of this oxocene intermediate leads to the formation of the epoxy tetrahydrofuran (B95107) core characteristic of related compounds like laurepoxide. nih.gov Further intramolecular reactions are then believed to form the 2,8-dioxabicyclo[5.2.1]decane skeleton of this compound.

Biomimetic total syntheses have provided strong support for these proposed routes. For instance, the synthesis of (-)-laurefucin has been achieved from a known oxocene intermediate, mimicking the proposed biogenetic pathway. researchgate.netnih.gov These synthetic studies often involve the generation of key intermediates, such as tricyclic oxonium ions, which are thought to be transient species in the natural biosynthetic pathway. nih.govsemanticscholar.org The successful synthesis of this compound and its diastereomers through these biomimetic approaches lends significant credence to the proposed biogenetic routes. researchgate.net

Table 1: Key Proposed Intermediates in this compound Biosynthesis

Intermediate Description Role in Biosynthesis
Laurediol Acyclic C15 polyene Putative linear precursor
Bromonium Ion Cyclic three-membered ring containing a positive bromine atom Initiates the cyclization cascade
Δ4-Oxocene An eight-membered cyclic ether Key intermediate undergoing skeletal rearrangement

Enzymatic Catalysis and Transformation Pathways

The transformation of the linear precursor into the complex cyclic structure of this compound is not a spontaneous process but is orchestrated by a series of enzymatic catalysts.

At the heart of the proposed biosynthetic pathway for this compound and other halogenated marine natural products is the action of haloperoxidase enzymes, specifically vanadium-dependent bromoperoxidases (V-BPOs). nih.gov These enzymes are prevalent in marine algae and are known to catalyze the oxidation of halides (like Br⁻) using hydrogen peroxide as an oxidant, producing a reactive electrophilic halogen species. tandfonline.com

The catalytic cycle of vanadium bromoperoxidase involves the following steps:

The vanadate (B1173111) cofactor (V⁵⁺) in the enzyme's active site reacts with hydrogen peroxide to form a peroxo-vanadium species.

This activated complex then oxidizes a bromide ion to an electrophilic bromine species, often represented as "Br⁺" or an enzyme-bound hypobromite (B1234621) equivalent.

This enzymatically generated electrophilic bromine is the key to initiating the entire biosynthetic cascade. Studies have shown that V-BPO can direct the electrophilic bromination and subsequent cyclization of terpene precursors, producing cyclic ethers. nih.govresearchgate.net For instance, the V-BPO-catalyzed reaction with nerol (B1678202) produces a monobromo eight-membered cyclic ether, a structure analogous to that found in laurencin (B1674560), a related C15-acetogenin. nih.gov This provides strong evidence for the role of bromoperoxidases in the biosynthesis of these complex molecules. The enzyme is believed to control the regioselectivity and stereoselectivity of the initial bromination, thereby guiding the subsequent cyclization steps. udel.edu

Following the generation of the electrophilic bromine species and the formation of the initial bromonium ion on the acyclic precursor, a cascade of electrophile-initiated cyclizations occurs. This mechanism involves the intramolecular attack of a nucleophilic group (typically a hydroxyl group or a double bond) on the electrophilic center.

The formation of the 2,8-dioxabicyclo[5.2.1]decane skeleton of this compound is proposed to proceed through a complex series of ring closures. A key mechanistic proposal involves the formation of a tricyclic oxonium ion intermediate. nih.govsemanticscholar.org This highly reactive intermediate can then be attacked by a nucleophile, such as water or a hydroxyl group, leading to the final bicyclic ether structure.

The process can be conceptualized as follows:

Initial Cyclization: The bromonium ion is attacked by a nearby hydroxyl group to form a cyclic bromoether.

Further Cyclization/Rearrangement: This initial cyclic ether can then undergo further intramolecular reactions. In the case of this compound, a series of rearrangements and the attack of another hydroxyl group are necessary to form the second ring of the bicyclic system.

Biomimetic syntheses have successfully employed electrophile-initiated cyclization strategies to construct the core structure of this compound. For example, an organoselenium-mediated biomimetic hydroxyetherification has been used to achieve the asymmetric total synthesis of (-)-laurefucin, further supporting the proposed electrophilic cyclization mechanism. researchgate.netnih.gov

Stereochemical Elucidation within Biosynthetic Processes

The biosynthesis of this compound is highly stereospecific, resulting in a molecule with multiple defined stereocenters. The control of this stereochemistry is a critical aspect of the biosynthetic pathway. The stereoselectivity of the process is likely governed by several factors:

Enzymatic Control: The active site of the vanadium bromoperoxidase is thought to play a crucial role in determining the initial stereochemistry of the bromonium ion formation. The enzyme likely binds the acyclic precursor in a specific conformation, exposing one face of the double bond to the electrophilic bromine species. udel.edu

Substrate Control: The inherent stereochemistry of the acyclic precursor, laurediol, also dictates the stereochemical outcome of the cyclization cascade. The relative positions of the hydroxyl groups and double bonds in the precursor pre-organize the molecule for a specific series of ring closures.

Thermodynamic and Kinetic Control: The stability of the various possible cyclic intermediates and the transition states leading to their formation also play a part in determining the final stereochemistry of the product.

Biomimetic syntheses have been instrumental in probing the stereochemical aspects of the biosynthesis. By synthesizing different stereoisomers of the proposed precursors and subjecting them to cyclization conditions, researchers can infer the likely stereochemical course of the natural pathway. The successful stereoselective synthesis of (-)-laurefucin through a biomimetic approach highlights the feasibility of achieving high stereochemical control through substrate and reagent control, mirroring the proposed enzymatic process. researchgate.netnih.gov

Comparative Biosynthesis of this compound and Related C15-Acetogenins

This compound belongs to a large family of C15-acetogenins isolated from Laurencia algae, which includes other well-known compounds such as laurencin, laureatin, and the laurefurenynes. researchgate.net It is proposed that these compounds share a common biogenetic origin from a linear precursor like laurediol and that their structural diversity arises from divergent pathways following the initial bromonium ion-initiated cyclization.

The key branching points in the biosynthesis that lead to different C15-acetogenins are thought to be the fate of the key cyclic intermediates, such as the tricyclic oxonium ion. nih.govsemanticscholar.org

This compound vs. Laurencin: Both this compound and laurencin are C15-acetogenins with cyclic ether structures. Laurencin contains an eight-membered oxocane (B8688111) ring. It is hypothesized that the biosynthesis of both compounds proceeds through a common bromonium ion intermediate. However, the subsequent cyclization and rearrangement pathways diverge to produce the different cyclic ether skeletons. The formation of the 2,8-dioxabicyclo[5.2.1]decane system in this compound represents a more complex cyclization outcome compared to the monocyclic ether of laurencin.

This compound and the Laurefurenynes: The laurefurenynes are another group of related C15-acetogenins. It has been proposed that the laurefurenynes are biosynthesized from precursors like the bromofucins via the same tricyclic oxonium ions that are intermediates in the this compound pathway. nih.govsemanticscholar.org The different laurefurenyne structures could arise from the nucleophilic attack of water or other species at different positions of the oxonium ion intermediate. nih.gov

Table 2: Comparison of Biosynthetic Features of this compound and Related C15-Acetogenins

Compound Family Key Structural Feature Proposed Biosynthetic Divergence Point
This compound 2,8-dioxabicyclo[5.2.1]decane skeleton Specific intramolecular cyclization of an oxonium ion intermediate.
Laurencin Oxocane (eight-membered) ring Simpler cyclization pathway from the initial bromoether intermediate.
Laurefurenynes Varied bicyclic ether systems Nucleophilic opening of a common tricyclic oxonium ion intermediate at different positions. nih.govsemanticscholar.org

| Laurepoxide | Epoxy tetrahydrofuran | Skeletal rearrangement of a Δ4-oxocene precursor. nih.gov |

In essence, the array of C15-acetogenins found in Laurencia species can be viewed as a testament to the versatility of the bromonium ion-initiated cyclization cascade. Subtle changes in the conformation of the precursor, the precise nature of the enzymatic catalysis, and the availability of different nucleophiles can lead to a diverse range of complex and biologically active natural products from a common biosynthetic starting point.

Structural Elucidation Methodologies and Configurational Revisions in Laurefucin Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural determination of laurefucin and its congeners. The evolution of NMR techniques has allowed for a deeper and more accurate understanding of its complex framework, ultimately leading to the correction of its initially proposed structure.

The initial structural proposal of this compound relied heavily on one-dimensional (1D) ¹H NMR spectroscopy, which provided foundational information about the proton environments within the molecule. However, the complexity and overlapping signals in the ¹H NMR spectrum made unambiguous assignment challenging.

Decades later, a comprehensive re-examination using a suite of modern 1D and two-dimensional (2D) NMR experiments on a compound isolated from Laurencia sp., which matched the spectral data of the original this compound, led to a significant structural revision. The compound was renamed laurediolfucin. This reinvestigation utilized ¹H NMR, ¹³C NMR, and various 2D correlation experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H-¹H COSY experiment was crucial in establishing the spin systems and proton-proton connectivities, allowing for the tracing of the carbon backbone. The HSQC spectrum correlated each proton to its directly attached carbon, providing a definitive map of C-H single bonds. The most pivotal data for the structural revision came from the HMBC experiment, which reveals long-range (2- and 3-bond) correlations between protons and carbons. Key HMBC correlations in laurediolfucin were inconsistent with the bicyclo[5.2.1] ether system of the originally proposed this compound structure. Instead, the data strongly supported a structure containing a tetrahydrofuran (B95107) ring and a tetrahydropyran ring connected by a C-C bond.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Laurediolfucin (Revised Structure of this compound) in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
1111.43.12 (d, 2.0)
2141.96.09 (ddd, 15.0, 7.5, 2.0)
3110.15.75 (dd, 15.0, 2.0)
434.52.45 (m)
571.24.01 (m)
678.94.15 (m)
742.12.10 (m), 1.95 (m)
979.84.25 (m)
1065.44.35 (dd, 8.0, 6.0)
1135.11.85 (m)
1272.83.85 (m)
1345.34.05 (dd, 8.5, 3.0)
1424.11.65 (m)
1511.50.95 (t, 7.5)

Data sourced from a 2021 study on the structural revision of this compound.

Isotope labeling is a powerful technique used in NMR spectroscopy to trace biosynthetic pathways and to aid in the structural elucidation of complex molecules. By feeding an organism with precursors enriched with stable isotopes like ¹³C or ¹⁵N, specific atoms in the resulting natural products become "labeled." This can dramatically enhance the signals of the labeled atoms in NMR spectra and can be used to establish carbon-carbon or carbon-nitrogen connectivities through the observation of coupling constants (e.g., ¹Jcc, ²Jcc).

While isotope labeling is a cornerstone of modern biosynthetic research, there are no specific reports in the scientific literature detailing the use of this technique for the structural elucidation or biosynthetic investigation of this compound or its revised structure, laurediolfucin. Such studies, if conducted, could provide definitive evidence for the connectivity of the carbon skeleton and shed light on the enzymatic processes responsible for the formation of its unique ether rings and halogenation pattern.

Density Functional Theory (DFT) has emerged as a powerful computational tool in natural product chemistry for predicting NMR chemical shifts. The process involves calculating the optimized geometry of a proposed structure and then computing the NMR shielding tensors for each nucleus. These theoretical values can be compared with experimental data to validate a proposed structure or to distinguish between possible stereoisomers. The DP4+ probability analysis is a statistical method that leverages DFT-calculated NMR parameters to determine the most likely structure among several candidates.

As with isotope labeling, there is currently no published research that has specifically applied DFT calculations to predict the ¹H or ¹³C NMR chemical shifts for either the originally proposed structure of this compound or its revised form, laurediolfucin. The application of DFT calculations could provide further computational support for the revised structure by demonstrating a superior correlation between the calculated chemical shifts for laurediolfucin and the experimental values when compared to those calculated for the originally proposed this compound structure.

X-ray Crystallography for Absolute Stereochemistry Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a crystalline solid. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

In the case of the this compound family, the absolute configuration was first determined through a single-crystal X-ray analysis of acetylthis compound, a derivative of this compound. A study published in 1969 by Cameron, Ferguson, and Robertson detailed the crystal and molecular structure of acetylthis compound. This analysis was crucial as it established the relative and absolute stereochemistry of the chiral centers in the molecule as it was understood at the time. The presence of the bromine atom (a heavy atom) facilitated the determination of the absolute configuration using the anomalous dispersion method. This crystallographic study provided the foundational stereochemical information that was presumed for this compound itself for many years.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of a molecular formula.

In the structural reinvestigation of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) played a critical role. It confirmed the molecular formula of the revised structure (laurediolfucin) as C₁₅H₂₁BrO₃. This was consistent with the molecular formula proposed for the original this compound structure, indicating that the two were indeed isomers.

Tandem mass spectrometry (MS/MS) experiments can provide structural information through the analysis of fragmentation patterns. While detailed fragmentation studies for this compound or laurediolfucin are not extensively reported, common fragmentation pathways for such molecules would be expected to involve the loss of water (H₂O), cleavage of the side chain, and fragmentation of the ether rings.

Table 2: High-Resolution Mass Spectrometry Data for Laurediolfucin

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺329.0750329.0748C₁₅H₂₂BrO₃
[M+Na]⁺351.0569351.0565C₁₅H₂₁BrNaO₃

Data corresponds to the revised structure, laurediolfucin.

Historical Context of Structural Revisions and Confirmations for this compound and Congeners

The story of this compound's structure is a prime example of the self-correcting nature of science, where new data and improved analytical techniques can lead to the revision of long-standing structural assignments.

1969: The absolute stereochemistry of the related compound, acetylthis compound, was established by X-ray crystallography, providing a stereochemical framework for this compound.

1971: Fusetani and Hashimoto isolated this compound from Laurencia nipponica and proposed its structure based on spectroscopic data available at the time, primarily ¹H NMR and mass spectrometry, in conjunction with the stereochemical information from the acetylthis compound study. The proposed structure featured a unique bicyclo[5.2.1]decane core containing two ether linkages.

2021: Over five decades later, Aly and Ashour reported the isolation of a compound from the Red Sea alga Laurencia sp. whose spectroscopic data were identical to those reported for this compound. However, a detailed analysis using modern 2D NMR techniques (COSY, HSQC, and particularly HMBC) revealed correlations that were incompatible with the originally proposed structure. The long-range HMBC correlations pointed towards a different arrangement of the ether rings and the side chain. This led to the revision of the structure of this compound to a new C15 acetogenin containing a tetrahydrofuran and a tetrahydropyran ring, which they named laurediolfucin. This revision highlights the limitations of early NMR spectroscopy and underscores the power of modern multi-dimensional techniques in correctly assembling complex molecular architectures.

The total synthesis of various members of the Laurencia family of natural products has also played a role in confirming or questioning proposed structures. While a formal total synthesis of (±)-laurefucin was reported in 2012, this was targeted at the originally proposed structure. The recent structural revision to laurediolfucin will undoubtedly inspire new synthetic efforts to target the correct molecular architecture.

Biological Activity and Mechanistic Investigations of Laurefucin

In Vitro Anti-inflammatory Activity and Cellular Mechanisms

Research into the specific in vitro anti-inflammatory activity and cellular mechanisms of Laurefucin is limited in the currently available information. While other compounds isolated from Laurencia species have demonstrated anti-inflammatory effects, often linked to the modulation of inflammatory mediators and signaling pathways, detailed studies focusing specifically on this compound's anti-inflammatory properties were not found in the reviewed literature. nih.govnih.gov

Modulation of Inflammatory Mediators and Signaling Pathways

General mechanisms of anti-inflammatory compounds involve the modulation of various inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, nitric oxide (NO), and prostaglandins (B1171923) (e.g., PGE2). mdpi.commdpi.comfrontiersin.orgscientificarchives.com These compounds can also interfere with key signaling pathways like NF-κB, MAPK, and JAK-STAT pathways, which play crucial roles in the inflammatory response. mdpi.comscientificarchives.comcellsignal.comanygenes.commdpi.comeuropeanreview.org However, specific data on how this compound influences these mediators or pathways is not detailed in the provided search results.

Cellular Target Identification in Anti-inflammatory Processes

Identifying the specific cellular targets of compounds is crucial for understanding their anti-inflammatory mechanisms. cellsignal.comnih.govfrontiersin.org These targets can include enzymes involved in mediator synthesis (like COX or iNOS), receptors, or proteins within signaling cascades. mdpi.comeuropeanreview.org While target identification is an active area of research for natural anti-inflammatory agents, information specifically identifying the cellular targets of this compound in anti-inflammatory processes is not available in the examined literature. frontiersin.org

Antimicrobial Activity and Modes of Action

Acetogenins (B1209576) from Laurencia, including this compound, have been reported to possess antimicrobial activity. nih.govresearchgate.net This is a common biological property observed within this class of natural products. researchgate.net

Antibacterial Efficacy and Mechanistic Insights

This compound has been noted for its antibacterial activity, including against C. violaceum. nih.gov While the antibacterial efficacy of Laurencia acetogenins against various microorganisms is acknowledged, detailed mechanistic insights into how this compound exerts its antibacterial effects are not extensively described in the provided information. researchgate.net General mechanisms of antibacterial action for natural products can involve disrupting cell walls or membranes, inhibiting protein or nucleic acid synthesis, or interfering with essential metabolic pathways. mdpi.comfrontiersin.organygenes.comnih.govuj.edu.plnih.govmetu.edu.trmdpi.com However, the specific mode of action for this compound requires further detailed investigation.

Antifungal Properties and Cellular Perturbations

In Vitro Cytotoxicity and Apoptotic Mechanisms in Cellular Models

Cytotoxic activity has been reported for halogenated compounds isolated from Laurencia species. nih.govnih.gov However, specific detailed studies on the in vitro cytotoxicity of this compound and the apoptotic mechanisms it may induce in various cellular models are not comprehensively presented in the provided information.

Induction of Programmed Cell Death Pathways

Investigations into the cytotoxic effects of marine natural products, including those structurally related to this compound, have indicated their ability to induce programmed cell death, such as apoptosis. mdpi.comnih.govxiahepublishing.comfrontiersin.orgresearchgate.netscielo.br Apoptosis is a highly regulated process characterized by a cascade of caspase activation and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.comyoutube.comnih.gov While direct, detailed studies specifically on this compound's mechanism of apoptosis induction are less extensively documented in the provided search results, related compounds and general mechanisms of cytotoxic natural products offer insights. For instance, some cytotoxic compounds induce apoptosis via the intrinsic mitochondrial pathway, evidenced by a decrease in mitochondrial membrane potential and modulation of Bcl-2 family proteins like increasing Bax and decreasing Bcl-2 expression. mdpi.comxiahepublishing.comyoutube.comfrontiersin.org Activation of caspases, particularly caspase-3, -7, -8, and -9, is a hallmark of apoptosis induction. mdpi.comnih.govyoutube.comnih.gov

Cell Cycle Perturbations and Growth Inhibition

This compound and related compounds have demonstrated the ability to inhibit cell growth and perturb the cell cycle in various cell lines. mdpi.comxiahepublishing.comfrontiersin.orgresearchgate.netkyobobook.co.krmdpi.comprogen.comlumenlearning.comnih.govplos.org Cell cycle progression is tightly controlled by checkpoints and regulatory molecules like cyclins and cyclin-dependent kinases (CDKs). progen.comlumenlearning.comnih.govplos.org Perturbations in this regulation can lead to cell cycle arrest, preventing uncontrolled cell proliferation. progen.comlumenlearning.com Studies on cytotoxic natural products have shown that they can induce cell cycle arrest at specific phases, such as G0/G1 or G2/M. xiahepublishing.comfrontiersin.orgnih.gov For example, some compounds exert cytotoxic effects by arresting the cell cycle at the G0/G1 stage. frontiersin.org Growth inhibition is often quantified using metrics like IC50 or GI50 values, representing the concentration at which cell growth is inhibited by 50%. nih.govmdpi.com

Molecular Interaction with Cellular Targets (e.g., enzymes, receptors)

The biological activities of this compound are likely mediated through interactions with specific cellular targets, such as enzymes and receptors. ontosight.aimdpi.com While comprehensive data on this compound's direct molecular targets is limited in the provided information, research on similar halogenated natural products from Laurencia suggests potential mechanisms. Some compounds from marine algae have been studied for their ability to inhibit certain enzymes or interact with specific cellular receptors. ontosight.ai For instance, some natural products have shown inhibitory activity against enzymes like tyrosine kinase or aldose reductase. mdpi.com The unique chemical structure of this compound, with its halogenation and cyclic ether system, suggests a potential for diverse interactions with biological macromolecules. ontosight.airsc.orgresearchgate.net

Other Investigated Biological Activities (e.g., specific enzymatic inhibition)

Beyond the induction of cell death and cell cycle effects, this compound and related compounds have been investigated for other biological activities, including specific enzymatic inhibition. oup.commdpi.comacs.orgmit.edu As mentioned, some marine natural products have demonstrated the ability to inhibit enzymes such as tyrosine kinase and aldose reductase. mdpi.com The biosynthesis of this compound itself involves enzymatic processes, particularly the bromo-ether cyclization catalyzed by bromoperoxidase. oup.comjst.go.jpmit.edu While this relates to its origin, it highlights the importance of enzymes in the context of this compound. Research on other marine natural products has also explored activities like antibacterial, antifungal, and anti-inflammatory effects, which could potentially be mediated through enzymatic pathways or other molecular interactions. ontosight.aiscielo.brresearchgate.netcore.ac.ukresearchgate.netmdpi.comresearchgate.netkyobobook.co.kr

Structure Activity Relationship Sar Studies of Laurefucin and Its Analogs

Systematic Structural Modifications and Bioactivity Correlations

Systematic structural modifications of natural products like Laurefucin and their analogs are a fundamental approach in SAR studies. This involves synthesizing or isolating compounds with targeted alterations to the core structure or side chains and then evaluating their biological activity. While specific detailed data tables on this compound analog bioactivity were not extensively found in the search results, the general principle of this approach is well-established in natural product research uchicago.edu. Studies on related marine natural products with similar structural features, such as brominated polyunsaturated lipids from sponges, have shown a range of biological activities, including antitumoral, antibacterial, and antifungal effects, suggesting that the presence and position of halogen atoms and the nature of unsaturated chains can be critical for activity researchgate.net.

For this compound, potential systematic modifications could include:

Alterations to the bicyclic ether core structure.

Modification or removal of the bromine atom.

Changes to the length, saturation, or functionalization of the pentenynyl side chain.

Epimerization at chiral centers.

By comparing the biological activities of these modified analogs to that of the parent this compound, researchers can infer which structural features are essential for specific bioactivities. Although explicit data for this compound is limited in the provided results, the synthesis of this compound and its analogs, including C-13 epimers, has been reported, indicating that such systematic studies are feasible researchgate.net.

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in its interaction with biological targets and thus significantly influences biological activity ontosight.aiutdallas.eduiunajaf.edu.iq. This compound possesses specific stereochemistry, indicated by its chemical name ontosight.ai. The spatial arrangement of substituents on the bicyclic core and the configuration of double bonds in the side chain are all aspects of its stereochemistry.

The synthesis of (-)-Laurefucin and its C-13 epimers highlights the ability to create stereochemical variants researchgate.net. Differences in the biological activity between these epimers would directly demonstrate the impact of stereochemistry on this compound's biological profile. In general, enantiomers (stereoisomers that are non-superimposable mirror images) can exhibit different pharmacological actions iunajaf.edu.iq. Similarly, diastereomers (stereoisomers that are not mirror images) can have differing stabilities and biological activities libretexts.org.

While the search results mention the importance of stereochemistry for this compound's biological activity, detailed findings on how specific stereocenters influence particular activities were not provided ontosight.ai. However, the capability to synthesize stereochemically defined analogs is a critical step in elucidating these relationships researchgate.net.

Computational Modeling and Cheminformatics in SAR Elucidation

Computational modeling and cheminformatics are powerful tools used to complement experimental SAR studies nuvisan.comnih.govnih.gov. These methods can help predict biological activity from molecular structure, analyze large datasets of chemical and biological information, and guide the design of new compounds nuvisan.comnih.govcollaborativedrug.com.

For this compound and its analogs, computational approaches can be applied in several ways:

Predictive Modeling: Building quantitative Structure-Activity Relationship (QSAR) models to predict the activity of new, unsynthesized analogs based on their structural features nuvisan.comnih.govnih.gov.

Molecular Docking: Simulating the binding of this compound and its analogs to potential biological targets (e.g., enzymes or receptors) to understand the molecular basis of their activity and identify key interaction points nih.govnih.gov.

Conformational Analysis: Studying the preferred three-dimensional shapes (conformations) of this compound and its analogs, as conformation can significantly impact binding to a target escholarship.org.

Cheminformatics Analysis: Analyzing structural fingerprints and descriptors to identify correlations between specific substructures and observed bioactivities nuvisan.comnih.govmedchemica.com. This can involve identifying "activity cliffs," where small structural changes lead to large changes in activity nuvisan.com.

Although specific examples of computational modeling or cheminformatics studies directly applied to this compound SAR were not detailed in the search results, these methods are widely used in natural product drug discovery to accelerate the identification and optimization of lead compounds nuvisan.comnih.govnih.gov. The complexity of this compound's structure makes computational methods particularly valuable for exploring the vast chemical space of potential analogs and understanding the subtle factors governing their interactions with biological systems.

Ecological Significance and Chemical Ecology of Laurefucin

Role in Inter-species Interactions within Marine Ecosystems

Marine organisms utilize a variety of chemical compounds for defense and communication. Halogenated metabolites, abundant in red algae like Laurencia, are significant in these interactions. scielo.brudel.edu

Chemical Defense Mechanisms Against Herbivory and Predation

Many secondary metabolites from marine algae, including those from Laurencia species, have been shown to act as feeding deterrents against herbivores. While the specific role of laurefucin as a direct feeding deterrent is not explicitly detailed in the search results, related halogenated sesquiterpenes from Laurencia, such as laurinterol, have demonstrated insecticidal and repellent properties, suggesting a defensive function. researchgate.net The presence of such compounds is considered a key aspect of the chemical defenses developed by organisms like sea hares, which feed on Laurencia and sequester these metabolites for their own protection against predators. researchgate.net

Allelopathic Effects on Competing Organisms

Allelopathy, the chemical inhibition of one organism by another, is a known ecological process in marine environments, although it is less explored in seaweeds compared to terrestrial plants. researchgate.net Extracts and pure compounds from Laurencia species have been investigated for their allelopathic effects. Studies have revealed that the secondary metabolites can mediate intra- and inter-populational interactions, potentially structuring seaweed populations through effects like the inhibition of photosynthesis in competing algae. researchgate.net While this compound's specific allelopathic effects are not detailed, the general principle of chemical interactions mediated by Laurencia metabolites supports its potential involvement in such processes.

This compound as a Chemotaxonomic Marker for Laurencia Species

The diversity and species-specific distribution of halogenated secondary metabolites, including C15-acetogenins like this compound, make them valuable chemotaxonomic markers for the genus Laurencia. scielo.brscielo.brresearchgate.netresearchgate.net The production of a specific set of metabolites can be characteristic of a particular Laurencia species. researchgate.net This chemical profile aids in the often-complicated task of species separation within the genus, which exhibits high morphological variation. researchgate.netresearchgate.net The occurrence of specific compounds, such as this compound or related acetogenins (B1209576) like laurencin (B1674560) and laurallene, has been used to differentiate chemical races or populations within Laurencia species. researchgate.net

Environmental Factors Influencing this compound Production and Distribution

While the chemical composition of secondary metabolites in Laurencia species can be relatively constant, some studies suggest that environmental factors may influence the concentration of certain compounds. researchgate.netcore.ac.uk For example, the concentration of debromolaurinterol, a related compound, was found to increase with increased salinity in Laurencia okamurae. core.ac.uk However, other research indicates that environmental factors such as temperature, photoperiod, aeration, and pH may not significantly influence the chemical composition of secondary metabolites in Laurencia species, suggesting that the presence or absence of specific compounds is primarily genetically determined and thus useful for chemotaxonomy. researchgate.net The distribution of different chemical races of Laurencia nipponica, characterized by compounds like laurencin and laurallene, has been linked to ocean currents in Japanese coastal areas. researchgate.net

Advanced Analytical Methodologies in Laurefucin Research

Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable in the analysis of laurefucin from crude algal extracts.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, often after a suitable derivatization step to enhance volatility and thermal stability. In a typical GC-MS analysis of a Laurencia extract, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the mixture's components based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, is ionized (commonly by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of a bromine atom (isotopes 79Br and 81Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. Fragmentation patterns provide structural clues; for instance, the loss of a bromine radical, cleavage of the ether linkages, and fragmentation of the pentenyne side chain would yield diagnostic ions.

Table 1: Hypothetical GC-MS Data for this compound

Retention Time (min)Key Mass Fragments (m/z)Interpretation
18.5328/330Molecular ion peak [M]⁺ showing the bromine isotopic pattern
249Loss of Bromine radical [M-Br]⁺
231Loss of Bromine and water [M-Br-H₂O]⁺
165Fragment corresponding to the bicyclic ether core after side-chain cleavage

LC-MS is particularly advantageous for analyzing less volatile and thermally labile compounds without the need for derivatization. Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, is a powerful platform for metabolomic profiling of Laurencia extracts. rsc.org This approach allows for the separation of a wide range of metabolites, including this compound, based on their polarity. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds in a complex mixture.

Table 2: High-Resolution LC-MS Data for this compound

Adduct IonCalculated m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺329.0750329.0748-0.6
[M+Na]⁺351.0570351.0567-0.9
[M+H-H₂O]⁺311.0645311.0642-1.0

SFC-MS has emerged as a green analytical technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of organic modifier. It is well-suited for the separation of moderately polar compounds like many sesquiterpenoids. SFC can offer faster separations and reduced organic solvent consumption compared to traditional liquid chromatography. For a compound like this compound, SFC-MS could provide an alternative chromatographic selectivity, potentially resolving it from co-eluting isomers that are challenging to separate by LC. The coupling to MS allows for sensitive detection and structural confirmation.

Table 3: Illustrative SFC-MS Method Parameters for this compound Analysis

ParameterCondition
ColumnChiral or C18 stationary phase
Mobile PhaseSupercritical CO₂ with a methanol (B129727) gradient
Flow Rate2.0 mL/min
Backpressure150 bar
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

High-Resolution Spectroscopic Methods in Metabolomics Studies

Metabolomics aims to provide a comprehensive profile of the small molecules within a biological system. High-resolution spectroscopic techniques are central to these studies, enabling the identification and differentiation of a multitude of metabolites in Laurencia species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structure elucidation of novel compounds and for identifying known metabolites in crude extracts. github.io One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous structural assignment of this compound. In a metabolomics context, ¹H NMR fingerprinting of algal extracts, combined with chemometric analysis, can be used to discriminate between different species or populations of Laurencia based on their distinct chemical profiles, including the presence and relative abundance of this compound and related sesquiterpenes. github.io

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position¹³C (δ ppm)¹H (δ ppm, multiplicity, J in Hz)
179.54.10 (d, 8.0)
240.22.35 (m)
335.11.80 (m)
460.54.25 (dd, 8.0, 4.0)
5112.35.85 (dd, 15.0, 1.5)
6141.16.10 (dt, 15.0, 6.0)
782.1-
880.33.15 (s)

Integrated approaches that combine HRMS and NMR data provide a comprehensive view of the metabolome. rsc.org HRMS can rapidly detect a wide range of metabolites and provide elemental compositions, while NMR offers detailed structural information for confident identification. This synergy is crucial in differentiating closely related halogenated sesquiterpenes within Laurencia extracts, which often occur as complex mixtures of isomers.

Future Research Directions and Emerging Perspectives in Laurefucin Chemistry and Biology

Exploration of Uncharted Biosynthetic Pathways and Enzymes

The biosynthesis of Laurefucin and other related C15 acetogenins (B1209576) in Laurencia species is an area ripe for exploration. It is widely postulated that these compounds arise from the polyketide pathway, a fundamental route for the biosynthesis of a vast array of natural products. However, the precise enzymatic machinery responsible for the assembly and modification of the this compound scaffold remains largely unknown.

Future research will likely focus on the identification and characterization of the specific polyketide synthases (PKSs) involved in constructing the 15-carbon backbone of this compound. These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to form the polyketide chain. Identifying the PKSs that produce the specific precursor to this compound will be a critical step in understanding its formation.

Furthermore, the halogenation of the molecule is a key feature, and the enzymes responsible for this process are of significant interest. It is hypothesized that vanadium-dependent haloperoxidases (vHPOs), which are known to be present in red algae, play a crucial role in the bromination of the this compound precursor. The regioselectivity and stereoselectivity of these halogenase enzymes are of fundamental importance in determining the final structure and potential bioactivity of the molecule. Elucidating the mechanisms of these enzymes could not only provide insights into this compound biosynthesis but also offer tools for biocatalytic applications.

Development of Novel and Efficient Synthetic Strategies for Structural Diversification

The total synthesis of this compound has been a subject of significant interest in the field of organic chemistry. A notable achievement in this area is the biomimetic asymmetric total synthesis of (-)-Laurefucin. This approach mimics the proposed biosynthetic pathway to construct the complex cyclic ether system, providing an elegant and efficient route to the natural product.

Looking forward, the development of novel and more efficient synthetic strategies will be crucial for enabling the structural diversification of this compound. This will allow for the creation of a library of analogs that can be screened for enhanced or novel biological activities. Strategies that allow for late-stage diversification are particularly valuable, as they enable the modification of a common advanced intermediate to produce a wide range of derivatives. This approach can be more efficient than synthesizing each analog from scratch.

Identification of Previously Undiscovered Biological Targets and Cellular Pathways

While this compound and its analogs have shown promise in preliminary biological screenings, their precise molecular targets and mechanisms of action are yet to be fully elucidated. C15 acetogenins from Laurencia have been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. This suggests that these compounds may interact with key cellular pathways involved in cell growth, proliferation, and death.

A significant area for future research will be the identification of the specific protein targets of this compound. Techniques such as affinity chromatography and chemical proteomics can be employed to isolate and identify the cellular proteins that bind to this compound. Once potential targets are identified, further studies will be needed to validate these interactions and to understand how the binding of this compound to its target(s) leads to the observed biological effects.

There is evidence to suggest that some C15 acetogenins induce apoptosis, or programmed cell death, in cancer cells. Future investigations will aim to dissect the specific apoptotic pathways that are activated by this compound. This could involve studying the effects of the compound on the expression and activity of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. A deeper understanding of the cellular pathways modulated by this compound will be critical for assessing its therapeutic potential and for the rational design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to natural product drug discovery, and these technologies hold great promise for advancing this compound research. AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify patterns and make predictions.

One key application of AI in this compound research will be in the prediction of the biological activities of novel, computationally designed analogs. By training ML models on existing data for C15 acetogenins, it may be possible to predict the cytotoxicity, antibacterial activity, or other biological properties of new this compound derivatives before they are synthesized. This in silico screening approach can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Q & A

Q. Strategies :

  • Catalyst Screening : Test alternative reducing agents (e.g., LiAlH4, NaBH4/CeCl3) for improved selectivity.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., THF vs. DCM) to stabilize intermediates.
  • Temperature Gradients : Conduct kinetic studies to identify optimal reaction windows.
  • Protecting Groups : Introduce temporary protecting groups to minimize side reactions during reduction .

[Advanced] How should contradictions in reported bioactivity data for this compound be systematically analyzed?

Q. Framework :

Comparative Assay Design : Replicate studies using identical cell lines (e.g., MCF-7 vs. HEK293) and concentrations.

Statistical Validation : Apply ANOVA or Bayesian analysis to assess variability across datasets.

Mechanistic Overlap : Use pathway enrichment tools (e.g., KEGG, GO) to identify common targets in conflicting studies.

Artifact Checks : Rule out endotoxin contamination or solvent cytotoxicity via control experiments .

[Advanced] What strategies are effective for designing experiments to elucidate this compound’s mechanism of action while minimizing off-target effects?

Q. Methodology :

  • Chemical Proteomics : Use photoaffinity labeling to map direct protein targets.
  • CRISPR-Cas9 Knockouts : Validate target relevance by silencing candidate genes.
  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzymatic vs. cellular).
  • Orthogonal Assays : Confirm findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

[Basic] What are the common pitfalls in interpreting this compound’s stereochemical outcomes during synthesis?

  • Epimerization Risk : Basic or high-temperature conditions may racemize chiral centers.
  • Chromatographic Artifacts : Silica gel interactions can alter apparent stereoisomer ratios.
  • Solution : Use chiral HPLC and Mosher ester analysis to confirm configurations post-synthesis .

[Advanced] How can researchers integrate computational modeling into this compound’s structure-activity relationship (SAR) studies?

Q. Approach :

Docking Simulations : Predict binding modes with putative targets (e.g., kinases) using AutoDock Vina.

MD Simulations : Assess conformational stability over 100+ ns trajectories (GROMACS/AMBER).

QSAR Models : Train machine learning algorithms on bioactivity datasets to prioritize synthetic analogs .

[Basic] What criteria should guide the selection of solvents and reagents for this compound’s scalable synthesis?

  • Green Chemistry Metrics : Prioritize solvents with low EHS scores (e.g., ethanol over DCM).
  • Cost vs. Efficiency : Balance reagent expense (e.g., DIBAL-H) against yield improvements.
  • Safety : Avoid pyrophoric reagents in large-scale reactions without proper infrastructure .

[Advanced] How can researchers address inconsistencies in this compound’s reported spectroscopic data across studies?

Q. Resolution Protocol :

Data Repository Cross-Check : Compare NMR (δ ppm) and IR (cm⁻¹) values in public databases (e.g., PubChem, SciFinder).

Deuterated Solvent Calibration : Ensure all spectra are referenced to residual solvent peaks.

Collaborative Validation : Share samples with independent labs for blind characterization .

[Advanced] What experimental frameworks are recommended for studying this compound’s metabolic stability in vivo?

Q. Design :

  • Isotope Labeling : Synthesize ¹⁴C-labeled this compound to track metabolite profiles.
  • Microsomal Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Pharmacokinetic Models : Fit data to non-compartmental models (e.g., WinNonlin) to estimate half-life and clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.